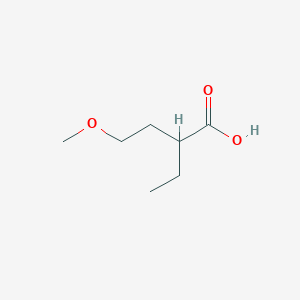

2-Ethyl-4-methoxybutanoic acid

Description

Contextualization within Branched-Chain Carboxylic Acids and Ether Derivatives

2-Ethyl-4-methoxybutanoic acid is fundamentally a carboxylic acid, an organic compound characterized by the presence of a carboxyl group (-COOH). mdpi.com The properties of carboxylic acids are significantly influenced by the nature of the group attached to the carboxyl functional group. biosynth.com In this case, the presence of a branched alkyl chain—specifically an ethyl group at the second carbon—places it within the subgroup of branched-chain carboxylic acids. This branching is known to alter the physical properties of molecules, such as their melting and boiling points, when compared to their straight-chain isomers. Current time information in Bangalore, IN.

Furthermore, the molecule contains an ether linkage (a methoxy (B1213986) group, -OCH3), classifying it as an ether derivative. uni.lu Ethers are a class of organic compounds that contain an ether group—an oxygen atom connected to two alkyl or aryl groups. uni.lu The presence of the ether functional group can influence the compound's solubility and chemical reactivity. cymitquimica.com Specifically, the methoxy group in this compound may enhance its solubility in organic solvents and confer moderate solubility in water due to the polarity of the carboxylic acid group. cymitquimica.com

Research Significance of Structurally Related Organic Compounds

While direct research on this compound is sparse, the significance of structurally similar compounds is well-documented, offering valuable insights into its potential areas of interest.

Branched-chain carboxylic acids, for instance, have diverse applications. One prominent example is 2-ethyl-2-methylbutanoic acid, a C7 neoacid, which serves as a crucial intermediate in the synthesis of certain herbicides. google.com The synthesis of such compounds is a subject of industrial research, with methods developed to produce them in high yields. google.com Another related compound, 2-ethyl-3-methylbutanoic acid, is noted as a plant cell-active compound. biosynth.com

Derivatives of methoxybutanoic acid have also been investigated for their biological activities. For example, 2-amino-4-methoxybutanoic acid has demonstrated antimicrobial properties against pathogens like Escherichia coli and Pseudomonas aeruginosa. biosynth.com Other studies have explored the antimicrobial potential of various derivatives of 3-methylbutanoic acid. mdpi.com The ester derivatives of branched-chain carboxylic acids are also significant, with compounds like ethyl (2R)-2-methylbutanoate being studied for their role in the aroma profiles of fruits and their synthesis via methods like acid-catalyzed esterification.

The study of these related compounds underscores the potential for this compound and its derivatives to be explored for applications in agriculture, medicine, and materials science.

Overview of Current Research Landscape and Unaddressed Areas Pertaining to the Chemical Compound

The current research landscape for this compound itself is notably limited. A search of scientific literature and chemical databases reveals a scarcity of dedicated studies on its synthesis, properties, or applications. While its existence is documented, with predicted physicochemical properties available, there is a clear absence of experimental research data. uni.lu

This lack of specific investigation presents a significant unaddressed area within organic chemistry. Key research questions remain unanswered, including:

Synthesis: What are the most efficient and stereoselective synthetic routes to produce this compound?

Physicochemical Properties: What are the experimentally determined physical and chemical properties of this compound, such as its melting point, boiling point, and spectral data?

Reactivity: How does the interplay of the branched alkyl chain and the ether linkage influence its chemical reactivity compared to other carboxylic acids?

Biological Activity: Does this compound exhibit any significant biological activity, such as antimicrobial, herbicidal, or other pharmacological effects, similar to its structural relatives?

The exploration of these questions could lead to the discovery of new chemical entities with valuable properties and applications. The current void in the research landscape offers a clear opportunity for future scientific inquiry.

Compound Data

| Compound Name |

| This compound |

| 2-Ethyl-2-methylbutanoic acid |

| 2-Ethyl-3-methylbutanoic acid |

| 2-amino-4-methoxybutanoic acid |

| 3-methylbutanoic acid |

| ethyl (2R)-2-methylbutanoate |

Physicochemical Properties of this compound (Predicted)

| Property | Value | Source |

| Molecular Formula | C7H14O3 | PubChemLite uni.lu |

| SMILES | CCC(CCOC)C(=O)O | PubChemLite uni.lu |

| InChI | InChI=1S/C7H14O3/c1-3-6(7(8)9)4-5-10-2/h6H,3-5H2,1-2H3,(H,8,9) | PubChemLite uni.lu |

| InChIKey | GGNJFLQLOFCGFZ-UHFFFAOYSA-N | PubChemLite uni.lu |

| Predicted Collision Cross Section ([M+H]+) | 132.2 Ų | PubChemLite uni.lu |

| Predicted Collision Cross Section ([M+Na]+) | 138.4 Ų | PubChemLite uni.lu |

| Predicted Collision Cross Section ([M-H]-) | 131.1 Ų | PubChemLite uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4-methoxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-6(7(8)9)4-5-10-2/h6H,3-5H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNJFLQLOFCGFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCOC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901306597 | |

| Record name | 2-Ethyl-4-methoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35841-42-0 | |

| Record name | 2-Ethyl-4-methoxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35841-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-4-methoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethyl 4 Methoxybutanoic Acid and Its Structural Analogs

Strategies for Butanoic Acid Core Construction

The formation of the butanoic acid backbone is a critical step in the synthesis of the target molecule and its analogs. This can be accomplished through direct carbonylation of alkenes or via more elaborate multi-step pathways.

Carbonylation Reactions from Olefinic Precursors

Carbonylation reactions, which involve the introduction of a carbonyl group into an organic molecule, represent an efficient method for the synthesis of carboxylic acids from olefins. acsgcipr.org These reactions can be catalyzed by various metal complexes or strong acids. wikipedia.orggoogle.com

The synthesis of branched-chain carboxylic acids, such as 2-ethyl-2-methylbutanoic acid, a structural analog of 2-ethyl-4-methoxybutanoic acid, can be effectively achieved by reacting an olefin with carbon monoxide in the presence of a strong acid catalyst. google.comgoogle.com Strong inorganic acids are particularly preferred for this transformation. google.com For instance, the carbonylation of 3-methyl-2-pentene or 2-ethyl-1-butene (B1580654) with carbon monoxide, followed by a water quench, yields 2-ethyl-2-methylbutanoic acid in high yields. google.comgoogle.com

The Koch reaction is another relevant acid-catalyzed carbonylation process that does not require metal catalysts. wikipedia.org Instead, it utilizes strong acids like sulfuric acid or a combination of phosphoric acid and boron trifluoride. wikipedia.org This method is particularly illustrative in the conversion of isobutene to pivalic acid. wikipedia.org

| Olefin Precursor | Catalyst | Product |

| 3-Methyl-2-pentene | Strong Inorganic Acid | 2-Ethyl-2-methylbutanoic acid |

| 2-Ethyl-1-butene | Strong Inorganic Acid | 2-Ethyl-2-methylbutanoic acid |

| Isobutene | Sulfuric Acid | Pivalic acid |

This table summarizes acid-catalyzed carbonylation reactions of various olefinic precursors to yield carboxylic acids.

The handling of carbon monoxide, a toxic and flammable gas, necessitates specialized reactor designs to ensure safety and efficiency in laboratory and industrial settings. acs.org A two-chamber reactor, known as COware, has been developed for the controlled delivery and utilization of stoichiometric amounts of CO for palladium-catalyzed carbonylation reactions. acs.org This design spatially separates the CO-releasing chamber from the reaction chamber, allowing CO to diffuse through the headspace. acs.org

| Reactor Type | Key Feature | Application Example |

| Two-Chamber Reactor (COware) | Spatial separation of CO generation and reaction | Palladium-catalyzed carbonylation reactions |

| Trickling Filter | Solid packing support for cell attachment | Biological water-gas shift of CO to H2 |

| Bubble Column | Gas dispersion in a liquid column | Biological water-gas shift of CO to H2 |

| Bubbling Fluidized-Bed Reactor | Fluidized catalyst particles | Oxidation of Carbon Monoxide |

| Thermal Reactor | Large, insulated volume | Automotive exhaust treatment |

This table outlines various reactor designs used for carbon monoxide integration and their key features and applications.

Multi-Step Synthesis via Cyano Intermediates

An alternative and versatile approach to carboxylic acids involves the use of nitrile (cyano) intermediates. This method allows for the extension of a carbon chain and subsequent conversion of the nitrile group to a carboxylic acid. libretexts.orgorganicchemistrytutor.com

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. jove.comntu.edu.sglumenlearning.com In acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated, making the cyano carbon more susceptible to nucleophilic attack by water. jove.comntu.edu.sg This is followed by tautomerization to an amide, which is then further hydrolyzed to the carboxylic acid. jove.comntu.edu.sg Base-catalyzed hydrolysis initially forms a carboxylate salt, which then requires an acidic workup to yield the final carboxylic acid. libretexts.orgjove.com This two-step conversion of a haloalkane to a carboxylic acid via a nitrile intermediate is a common synthetic strategy. jove.comntu.edu.sg

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a reaction often employed in synthetic sequences. chemistrytalk.orglibretexts.org This reaction typically occurs upon heating and is facilitated by the presence of a carbonyl group beta to the carboxylic acid. libretexts.orgchemistrysteps.com The presence of this second carbonyl group is crucial for stabilizing the transition state of the reaction. libretexts.org Decarboxylation plays a key role in important synthetic methods like the acetoacetic ester synthesis and the malonic ester synthesis, where an ester group can be removed after it is no longer needed for its activating effect. libretexts.org In some syntheses, decarboxylation is a key step after the formation of a cyano intermediate and its subsequent reactions.

Knoevenagel-Doebner Condensation Approaches for α,β-Unsaturated Carboxylic Acids

The Knoevenagel-Doebner condensation is a cornerstone reaction for the formation of carbon-carbon double bonds, providing a versatile route to α,β-unsaturated carboxylic acids which can serve as key precursors to this compound. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, catalyzed by a weak base. wikipedia.org

A plausible and efficient pathway to an unsaturated precursor of the target molecule involves the Knoevenagel-Doebner condensation of methoxyacetaldehyde (B81698) with an ethyl-substituted malonic acid derivative, such as diethyl ethylmalonate. This approach strategically assembles the required carbon framework and incorporates the methoxy (B1213986) group in a single step. The reaction is typically catalyzed by a base like piperidine, often in a solvent such as pyridine (B92270) which also facilitates the subsequent decarboxylation of the intermediate. bu.edumdpi.com The general mechanism involves the formation of an enolate from the active methylene compound, which then undergoes a nucleophilic addition to the carbonyl group of the aldehyde. Subsequent dehydration and decarboxylation (if starting with a malonic acid) yield the α,β-unsaturated carboxylic acid. organic-chemistry.org

Alternatively, a two-step sequence can be envisioned, starting with the Knoevenagel-Doebner condensation of methoxyacetaldehyde and malonic acid to produce (2E)-4-methoxy-2-butenoic acid. This intermediate could then be subjected to further modification to introduce the ethyl group at the α-position.

The choice of catalyst and reaction conditions can significantly influence the yield and stereoselectivity of the condensation. While traditional methods often employ pyridine and piperidine, greener alternatives using benign amines or ammonium (B1175870) salts, and even solvent-free conditions, have been developed. tandfonline.com

Table 1: Representative Knoevenagel-Doebner Condensation Conditions for the Synthesis of α,β-Unsaturated Acids

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

| Methoxyacetaldehyde | Malonic acid | Pyridine/Piperidine | Reflux | 75-85 | |

| Benzaldehyde | Malonic acid | Ammonium bicarbonate (solvent-free) | 100 | High | tandfonline.com |

| Various aldehydes | Diethyl malonate | Immobilized Gelatine/DMSO | Room Temp | 85-90 | amazonaws.com |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine/Ethanol (B145695) | Not specified | Not specified | wikipedia.org |

Methodologies for Methoxy Group Incorporation

The introduction of the methoxy group is a critical step in the synthesis of this compound. This can be achieved at different stages of the synthetic sequence, either by using a methoxy-containing starting material or by introducing the ether linkage to a pre-formed carbon skeleton.

Nucleophilic Substitution Reactions with Methoxide

The Williamson ether synthesis is a classic and highly effective method for forming ether linkages, proceeding via an SN2 mechanism. masterorganicchemistry.com In the context of synthesizing this compound, this method would typically involve the reaction of a 4-hydroxy-2-ethylbutanoic acid derivative with a methylating agent.

A potential synthetic route would first involve the preparation of a suitable precursor, such as ethyl 2-ethyl-4-hydroxybutanoate. This can be synthesized through various methods, including the reduction of a corresponding ester or lactone. Once the 4-hydroxy derivative is obtained, it can be treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking a methyl halide (e.g., methyl iodide) to form the desired methoxy ether linkage. masterorganicchemistry.comlibretexts.org The reaction is generally efficient for primary alcohols, and the use of aprotic solvents can enhance the reaction rate.

Table 2: Conditions for Williamson Ether Synthesis

| Alcohol Precursor | Methylating Agent | Base/Solvent | Temperature (°C) | Reference |

| Cyclopentanol | Methyl iodide | NaH/THF | Not specified | libretexts.org |

| Benzyl alcohol | Butyl bromide | NaOH (aq)/Tetrabutylammonium salt | Not specified | tandfonline.com |

| General Alcohols | Alkyl Halides | Ag₂O | Mild conditions | libretexts.org |

Strategic Placement of Ether Linkages

The synthesis of (2E)-4-methoxy-2-butenoic acid via the condensation of methoxyacetaldehyde and malonic acid is a prime example of this strategy, with reported yields between 75-85%. By modifying the active methylene component to diethyl ethylmalonate, it is conceivable to directly synthesize the unsaturated precursor to this compound, thereby strategically placing the ether linkage from the outset.

Advanced Synthetic Strategies

Modern synthetic chemistry offers advanced methodologies to address challenges such as chirality and scalability. Enantioselective synthesis and continuous flow systems represent powerful tools for the efficient and controlled production of this compound and its chiral derivatives.

Enantioselective Synthesis for Chiral Derivatives

The presence of a stereocenter at the C2 position of this compound means that it can exist as two enantiomers. As the biological activity of chiral molecules is often enantiomer-dependent, the development of enantioselective synthetic methods is of significant importance.

Several strategies can be employed to achieve the synthesis of a specific enantiomer:

Asymmetric Hydrogenation: An α,β-unsaturated precursor, such as (E)-2-ethyl-4-methoxy-2-butenoic acid, can be subjected to asymmetric hydrogenation. This reaction utilizes a chiral catalyst, often a transition metal complex with a chiral ligand (e.g., Ru-BINAP), to selectively deliver hydrogen to one face of the double bond, thereby establishing the desired stereochemistry at the C2 position. This method has been successfully used for the synthesis of other chiral carboxylic acids like 2-methylbutanoic acid from tiglic acid. wikipedia.org

Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. For instance, a carboxylic acid precursor could be converted to an amide or ester with a chiral alcohol or amine. The chiral auxiliary then sterically hinders one face of the molecule, forcing an incoming reagent (e.g., in an alkylation step to introduce the ethyl group) to attack from the less hindered face. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product.

Enzymatic Resolution: Lipases and other enzymes can be used to selectively react with one enantiomer in a racemic mixture. For example, a racemic mixture of ethyl 2-ethyl-4-methoxybutanoate could be treated with a lipase (B570770) that selectively hydrolyzes one enantiomer to the carboxylic acid, leaving the other enantiomeric ester unreacted. google.com The two can then be separated.

Table 3: Approaches to Enantioselective Synthesis of Chiral Carboxylic Acids

| Method | Substrate Type | Catalyst/Reagent | Key Feature | Reference |

| Asymmetric Hydrogenation | α,β-Unsaturated acid | Ru-BINAP catalyst | Direct formation of chiral center | wikipedia.org |

| Chiral Auxiliary | Carboxylic acid derivative | Evans auxiliary, etc. | Stereocontrolled alkylation | N/A |

| Enzymatic Resolution | Racemic ester | Lipase | Selective hydrolysis of one enantiomer | google.com |

| Asymmetric Aldol Reaction | Aldehyde and ketone | Chiral catalyst | Formation of chiral β-hydroxy carbonyl | acs.org |

Continuous Flow Reactor Systems for Scalable Production

For the large-scale and efficient synthesis of this compound, continuous flow chemistry offers significant advantages over traditional batch processing. Flow reactors provide enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automation and process optimization.

The Knoevenagel-Doebner condensation is well-suited for adaptation to a continuous flow system. mdpi.comrsc.org A solution of the aldehyde and the active methylene compound can be continuously pumped through a heated tube or microreactor packed with a solid-supported base catalyst. rsc.orgresearchgate.net This setup allows for precise control over reaction time and temperature, leading to higher yields and purities. The use of a heterogeneous catalyst also simplifies product purification, as the catalyst can be easily separated from the product stream.

Similarly, a Williamson ether synthesis could be performed in a flow system, potentially using a packed bed of a solid base to deprotonate the alcohol precursor before it is mixed with the methylating agent. The benefits of improved mixing and temperature control in a flow reactor can lead to reduced side reactions and increased product throughput.

Table 4: Comparison of Batch vs. Continuous Flow for Knoevenagel Condensation

| Parameter | Batch Reaction | Continuous Flow Reaction | Reference |

| Catalyst | Homogeneous (e.g., piperidine) or Heterogeneous | Heterogeneous (e.g., N-doped carbon, immobilized base) | mdpi.comrsc.orgresearchgate.net |

| Reaction Time | Hours | Minutes to hours | mdpi.com |

| Scalability | Limited by reactor size | Easily scalable by running for longer times | rsc.org |

| Process Control | Less precise | Precise control of temperature, pressure, and residence time | mdpi.com |

| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volume at any given time | rsc.org |

Chemical Reactivity and Derivatization Chemistry of 2 Ethyl 4 Methoxybutanoic Acid

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid group is the most reactive site in the 2-ethyl-4-methoxybutanoic acid molecule and is central to its derivatization. This functional group readily undergoes reactions typical of carboxylic acids, such as esterification, amidation, and anhydride (B1165640) formation.

Esterification: this compound can be converted to its corresponding esters through reaction with various alcohols in the presence of an acid catalyst, commonly concentrated sulfuric acid. masterorganicchemistry.comlibretexts.org This process, known as Fischer esterification, is a reversible condensation reaction where water is eliminated. youtube.comwikipedia.org The reaction rate is influenced by the steric hindrance of both the alcohol and the carboxylic acid. libretexts.org For instance, the reaction with a primary alcohol like ethanol (B145695) would proceed more readily than with a bulky tertiary alcohol. To drive the equilibrium towards the ester product, the water formed during the reaction is typically removed, or an excess of the alcohol reactant is used. libretexts.org

Representative Esterification Reactions of this compound

| Alcohol | Catalyst | Ester Product |

|---|---|---|

| Methanol | H₂SO₄ | Methyl 2-ethyl-4-methoxybutanoate |

| Ethanol | H₂SO₄ | Ethyl 2-ethyl-4-methoxybutanoate |

| Propan-1-ol | H₂SO₄ | Propyl 2-ethyl-4-methoxybutanoate |

Amidation: The conversion of this compound to amides generally involves a two-step process. The direct reaction with an amine is often slow and inefficient as the basic amine tends to deprotonate the carboxylic acid, forming a stable and unreactive ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is typically first converted to a more reactive derivative, such as an acyl chloride or an ester, which then readily reacts with an amine to form the corresponding amide. Alternatively, coupling agents can be employed to facilitate the direct amidation reaction.

Representative Amidation Reactions of this compound

| Amine | Reaction Pathway | Amide Product |

|---|---|---|

| Ammonia | Via acyl chloride | 2-Ethyl-4-methoxybutanamide |

| Methylamine | Via acyl chloride | N-Methyl-2-ethyl-4-methoxybutanamide |

| Diethylamine | Via acyl chloride | N,N-Diethyl-2-ethyl-4-methoxybutanamide |

This compound can undergo dehydration to form 2-ethyl-4-methoxybutanoic anhydride. This is typically achieved by heating the carboxylic acid in the presence of a strong dehydrating agent, such as phosphorus pentoxide (P₄O₁₀), or by reacting the carboxylic acid with a more reactive acid derivative like an acyl chloride. The resulting anhydride is a reactive species that can be used as an acylating agent in various organic syntheses. Carboxylic acid anhydrides are generally more reactive than the corresponding carboxylic acids but less reactive than acyl chlorides.

Transformations Involving the Methoxy (B1213986) Ether Moiety

The methoxy ether group in this compound is generally less reactive than the carboxylic acid functionality. However, under specific conditions, it can undergo cleavage or be involved in functionalization of the attached carbon chain.

The ether linkage in this compound can be cleaved under strongly acidic conditions, typically using hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com The reaction proceeds via a nucleophilic substitution mechanism. The first step involves the protonation of the ether oxygen by the strong acid, which converts the methoxy group into a good leaving group (methanol). masterorganicchemistry.com

Following protonation, the reaction can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. wikipedia.org In the case of this compound, the ether is a methyl ether of a primary carbon. Therefore, the cleavage is expected to proceed via an Sₙ2 mechanism, where the halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the less sterically hindered methyl carbon, displacing a molecule of 4-hydroxy-2-ethylbutanoic acid. masterorganicchemistry.commasterorganicchemistry.com If an excess of the hydrohalic acid is used, the newly formed primary alcohol can be further converted to the corresponding alkyl halide.

Direct functionalization of the methoxy-substituted chain in this compound is challenging due to the general inertness of the C-H and C-O bonds in the ether moiety under mild conditions. Reactions targeting this part of the molecule would likely require harsh conditions that could also affect the more reactive carboxylic acid group. Therefore, derivatization of this compound typically focuses on the carboxylic acid or the alpha-carbon.

Reactivity at the Alpha-Carbon and Branched Ethyl Chain

The alpha-carbon of this compound, being adjacent to the carbonyl group, exhibits enhanced reactivity due to the electron-withdrawing nature of the carboxylic acid. The branched ethyl chain, in contrast, is composed of unactivated C-H bonds and is generally unreactive under most conditions.

One of the most significant reactions at the alpha-carbon of a carboxylic acid is the Hell-Volhard-Zelinsky (HVZ) reaction. masterorganicchemistry.comwikipedia.org This reaction allows for the selective halogenation (bromination or chlorination) of the alpha-position of a carboxylic acid. organic-chemistry.org The reaction is typically carried out by treating the carboxylic acid with a halogen (Br₂ or Cl₂) in the presence of a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃). byjus.com

The mechanism of the HVZ reaction involves the in situ formation of an acyl halide, which then tautomerizes to an enol. nrochemistry.com This enol intermediate is nucleophilic and readily reacts with the halogen to introduce a halogen atom at the alpha-carbon. masterorganicchemistry.com The resulting α-halo acyl halide is then hydrolyzed during workup to yield the final α-halo carboxylic acid. nrochemistry.com The presence of the ethyl group at the alpha-position means that there is one alpha-hydrogen available for substitution in this compound. The resulting α-halo acid is a valuable synthetic intermediate that can be used to introduce other functional groups at the alpha-position through nucleophilic substitution reactions. wikipedia.org

Alpha-Substitution Reactions3.3.2. Controlled Oxidation and Reduction Pathways3.4. Synthesis of Functional Derivatives for Material Science Applications

Additionally, no data is available to create tables or a list of mentioned compounds as requested.

Advanced Analytical Characterization and Spectroscopic Investigations

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and structure of 2-Ethyl-4-methoxybutanoic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, the expected NMR spectra can be predicted based on the analysis of structurally similar compounds.

¹H-NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the methoxy (B1213986) group (-OCH₃) protons would likely appear as a singlet, while the protons of the ethyl group and the butanoic acid chain would exhibit more complex splitting patterns (e.g., triplets, quartets, multiplets) due to spin-spin coupling with neighboring protons. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon atoms in the molecule. libretexts.orglibretexts.org Each unique carbon atom will produce a distinct signal. libretexts.orglibretexts.org The carbonyl carbon of the carboxylic acid is characteristically found at the low-field end of the spectrum (around 170-185 ppm). libretexts.orglibretexts.org The carbon of the methoxy group would resonate at a specific chemical shift, and the remaining aliphatic carbons of the ethyl and butanoic acid backbone would appear in the upfield region of the spectrum. libretexts.orglibretexts.org

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 175.0 - 185.0 |

| Methine (CH -COOH) | 2.2 - 2.6 (m) | 40.0 - 50.0 |

| Methylene (B1212753) (-CH ₂-O) | 3.4 - 3.8 (t) | 65.0 - 75.0 |

| Methoxy (-OCH ₃) | 3.2 - 3.5 (s) | 55.0 - 60.0 |

| Ethyl Methylene (-CH ₂-CH₃) | 1.4 - 1.8 (m) | 20.0 - 30.0 |

| Methylene (-CH ₂-CH₂O) | 1.7 - 2.1 (m) | 30.0 - 40.0 |

| Ethyl Methyl (-CH₂-CH ₃) | 0.8 - 1.1 (t) | 10.0 - 15.0 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions. s = singlet, t = triplet, m = multiplet.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. uni.lu

For this compound (C₇H₁₄O₃), the expected monoisotopic mass is approximately 146.0943 g/mol . uni.lu The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the carboxyl group (-COOH).

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from reaction mixtures or complex matrices and for quantifying its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.netresearchgate.net For carboxylic acids, derivatization is often employed to increase their volatility and improve their chromatographic behavior. nih.gov Common derivatization agents include silylating agents (e.g., TMS) or alkylating agents to form esters. nih.govhmdb.ca

The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. The retention time in the GC provides qualitative information, while the mass spectrum provides structural information and allows for quantification. researchgate.netresearchgate.net The analysis of similar short-chain fatty acids by GC-MS has been well-documented, providing a framework for developing a method for this compound. nih.govshimadzu.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are versatile techniques for the separation, quantification, and purification of a wide range of compounds, including carboxylic acids. nih.gov These methods are particularly useful for non-volatile or thermally labile compounds that are not suitable for GC analysis.

The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For carboxylic acids, reversed-phase HPLC (RP-HPLC) is commonly used, often with an acidic mobile phase modifier (e.g., formic acid or trifluoroacetic acid) to suppress the ionization of the carboxyl group and achieve better peak shape and retention. nih.gov UPLC, which utilizes smaller particle sizes in the stationary phase, offers higher resolution and faster analysis times compared to traditional HPLC. sielc.com

Stereochemical Analysis and Enantiomeric Purity Determination

Since this compound possesses a chiral center at the second carbon, it exists as a pair of enantiomers. The determination of the enantiomeric composition (enantiomeric excess or ee) is crucial in many applications.

The separation of enantiomers can be achieved using chiral chromatography. This can be done directly by using a chiral stationary phase (CSP) in either GC or HPLC. researchgate.net Chiral HPLC columns with derivatized cellulose (B213188) or amylose (B160209) are known for their broad selectivity in separating enantiomers of various compounds, including chiral acids. researchgate.net

Alternatively, an indirect method can be used, which involves derivatizing the racemic acid with a chiral resolving agent to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated by conventional, non-chiral chromatography. nih.gov After separation, the chiral auxiliary can be cleaved to yield the individual enantiomers of the acid. nih.gov The enantiomeric purity can then be determined by analyzing the separated diastereomers or the final enantiomers using techniques like NMR or chiral HPLC. nih.govacs.org

Enantioselective Gas Chromatography with Chiral Stationary Phases

Enantioselective gas chromatography (GC) is a critical technique for the separation and analysis of the stereoisomers of chiral compounds like this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation.

The choice of the chiral stationary phase is paramount for achieving successful enantioseparation. For carboxylic acids and their derivatives, cyclodextrin-based CSPs are frequently employed. sci-hub.se Specifically, derivatives of β-cyclodextrin, such as heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin, have demonstrated effectiveness in separating enantiomers of related branched-chain acids. acs.orgnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, resulting in differential partitioning between the mobile and stationary phases.

For the analysis of this compound, derivatization to a more volatile ester, such as the methyl ester, is a common practice prior to GC analysis. rsc.org This enhances the chromatographic properties of the analyte. The enantiomeric excess (e.e.) can then be determined by integrating the peak areas of the separated enantiomers. rsc.org Multidimensional gas chromatography (MDGC) can also be utilized to enhance separation efficiency, especially in complex matrices where co-elution might be an issue. acs.orgnih.gov

Below is a table summarizing typical chiral stationary phases used for the analysis of related chiral carboxylic acids.

| Chiral Stationary Phase (CSP) | Analyte Type | Typical Application | Reference |

| Heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin | Branched-chain carboxylic acids (as esters) | Flavor and fragrance analysis | acs.orgnih.gov |

| CP-Chirasil-Dex CB | Chiral volatiles including carboxylic acids | Food authenticity | pan.olsztyn.plpan.olsztyn.pl |

| Heptakis-(2, 6-di-O-methyl-3-O-pentyl)-β-cyclodextrin | Various functional groups including acids | General enantioseparation | researchgate.net |

| Amino acid derivative columns (e.g., CP-Chirasil-L-Val) | Amino acids and other chiral compounds after derivatization | Pharmaceutical and biomedical analysis | sci-hub.se |

Isotope Dilution Assays (IDA) for Quantitative Stereodifferentiation

Stable isotope dilution analysis (SIDA) is a highly accurate and precise quantitative technique that can be coupled with enantioselective chromatography for the stereodifferentiation of compounds like this compound. nih.gov This method involves the use of a stable isotopically labeled version of the analyte as an internal standard. nih.govd-nb.info

The core principle of IDA is the addition of a known amount of the isotopically labeled standard (e.g., deuterated or ¹³C-labeled this compound) to the sample prior to extraction and analysis. d-nb.info The labeled standard is chemically identical to the analyte and thus behaves identically during sample preparation and analysis, correcting for any losses or matrix effects. nih.gov

When combined with enantioselective GC-MS, the ratio of the unlabeled enantiomer to its corresponding labeled standard is measured. This allows for the precise quantification of each individual enantiomer. nih.gov This approach is particularly valuable for determining the enantiomeric ratio and concentration of chiral compounds in complex matrices such as food, beverages, and biological samples. nih.govd-nb.infoebi.ac.uk

Key steps in Isotope Dilution Assay for Stereodifferentiation:

Synthesis of Labeled Standard: A stable isotopically labeled version of this compound is synthesized.

Spiking: A precise amount of the labeled standard is added to the sample.

Extraction and Derivatization: The analyte and standard are co-extracted from the matrix and may be derivatized to improve chromatographic performance.

Enantioselective GC-MS Analysis: The sample is analyzed by GC-MS using a chiral column to separate the enantiomers. The mass spectrometer is used to differentiate and quantify the native analyte and the isotopically labeled internal standard. nih.gov

Quantification: The concentration of each enantiomer is calculated based on the known amount of the added standard and the measured peak area ratios.

This method provides high accuracy and is considered a gold standard for the quantitative analysis of volatile and semi-volatile compounds. nih.govresearchgate.net

Computational Chemistry for Predictive Analysis and Validation

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of organic molecules, including this compound. DFT calculations can provide insights into various molecular properties that are often challenging to determine experimentally. researchgate.netdergipark.org.tr

By solving the Kohn-Sham equations, DFT can be used to calculate the molecule's total energy, electron density, and orbital energies. From these fundamental properties, a wealth of information can be derived, such as optimized molecular geometry, vibrational frequencies, and parameters related to chemical reactivity. dergipark.org.tr For instance, the calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be used to understand the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. dergipark.org.tr

Furthermore, DFT calculations are instrumental in predicting thermochemical data, such as heats of formation. researchgate.net Methods like B3LYP, often used in conjunction with appropriate basis sets (e.g., 6-31G**), can yield enthalpies of formation with reasonable accuracy when compared to experimental values. researchgate.netswarthmore.edu These calculations can also help in understanding the acidity of the carboxylic acid group and how it is influenced by the molecular structure. benchchem.com

The table below presents some key electronic properties of a related compound, 2-ethyl-2-methylbutanoic acid, which can be analogously calculated for this compound using DFT.

| Property | Description | Significance |

| Total Energy | The sum of the kinetic and potential energies of all electrons in the molecule. | Used to determine the most stable conformation and relative energies of isomers. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and kinetic stability. |

| Mulliken Charges | A method for estimating partial atomic charges. | Provides insight into the charge distribution and polar nature of bonds. |

Modeling of Conformational Landscapes and Isomeric Interactions

The flexibility of the alkyl and methoxyethyl chains in this compound allows it to adopt multiple conformations. Understanding the conformational landscape is crucial as the relative populations of different conformers can influence the molecule's physical properties and biological activity.

Computational modeling, particularly using methods like molecular mechanics and DFT, can be used to explore the potential energy surface of the molecule and identify its low-energy conformations. acs.org These calculations involve systematically rotating the rotatable bonds and calculating the energy of each resulting geometry. The preferred conformations are those that minimize steric interactions and optimize electronic stabilization, such as intramolecular hydrogen bonding if applicable. acs.orgacs.org

For chiral molecules, computational models can also shed light on the interactions between enantiomers or with other chiral molecules, such as a chiral stationary phase in chromatography. uwm.edu By modeling the diastereomeric complexes formed between the enantiomers of this compound and a chiral selector, it is possible to understand the energetic differences that lead to their chromatographic separation. DFT calculations have been used to investigate the structures of adsorbed chiral molecules on surfaces, providing insights into the nature of enantioselective interactions. uwm.edu

These computational approaches not only provide a deeper understanding of the molecule's intrinsic properties but also serve as a predictive tool to guide experimental design, for instance, in the selection of appropriate chiral stationary phases for enantioseparation.

Role in Organic Synthesis and Industrial Applications

Utilization as a Crucial Building Block in Multistep Organic Synthesis

The molecular architecture of 2-Ethyl-4-methoxybutanoic acid, featuring both a carboxylic acid and an ether functional group, makes it a valuable building block in the multistep synthesis of more complex molecules. dergipark.org.tr Organic chemists utilize such bifunctional molecules to introduce specific structural motifs into a target compound. The carboxylic acid moiety provides a reactive handle for a variety of transformations, including esterification, amidation, and reduction to an alcohol. The methoxy (B1213986) group, being relatively inert under many reaction conditions, can be carried through several synthetic steps before potential modification if required.

The strategic placement of the ethyl and methoxy groups can influence the stereochemistry and electronic properties of intermediates and final products. While specific, detailed examples of its use in complex, multi-step syntheses are not widely published, its availability from chemical suppliers suggests its utility in proprietary or niche synthetic pathways where its particular substitution pattern is desired. google.comjournals.co.zacymitquimica.com

Function as an Intermediate in the Production of Fine Chemicals and Agrochemicals

The production of fine chemicals and agrochemicals often involves the synthesis of complex organic molecules with precise functionalities to elicit a desired biological or material effect. jmb.or.krgoogle.comcymitquimica.com Substituted butanoic acids and their derivatives are known intermediates in these industries. This compound is noted for its potential application as an intermediate in the formulation of agrochemicals. jmb.or.kr

The synthesis of active ingredients for agrochemicals, such as herbicides, insecticides, and fungicides, frequently relies on the assembly of molecular scaffolds from smaller, functionalized building blocks. The structural features of this compound could be incorporated to fine-tune the biological activity, selectivity, and environmental persistence of the final agrochemical product. While specific agrochemical products derived from this compound are not publicly disclosed, the general importance of alkoxyalkanoic acids in this sector is recognized. google.com

In the realm of fine chemicals, which are produced in smaller quantities but with high purity for specialized applications, this compound can serve as a precursor to molecules used in fragrances, specialty polymers, and other advanced materials. google.com The ether and acid functionalities allow for its integration into a variety of chemical structures.

Development as a Reference Material in Chemical Research and Quality Control

In chemical research and industrial quality control, the availability of pure, well-characterized reference materials is paramount for the accurate identification and quantification of chemical substances. While extensive documentation on the development of this compound as a formal certified reference material is limited, its availability from suppliers that cater to research and analytical laboratories suggests its use in this capacity. google.com

For instance, in the development of new synthetic methodologies or in the analysis of complex chemical mixtures, a pure sample of this compound could be used as a standard for chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This allows for the verification of its presence, and the determination of its concentration, in a sample. Its use in quality control would ensure that a manufacturing process is proceeding as expected and that the final product meets the required purity specifications.

Future Research Directions and Emerging Paradigms for 2 Ethyl 4 Methoxybutanoic Acid

Exploration of Unconventional Synthetic Routes and Green Chemistry Approaches

The future synthesis of 2-Ethyl-4-methoxybutanoic acid will likely move beyond traditional multi-step sequences, which often involve hazardous reagents and generate significant waste. Research is anticipated to focus on developing more direct, atom-economical, and environmentally benign methods.

Green chemistry principles are central to modern synthetic chemistry, emphasizing the use of renewable resources, safer solvents, and energy-efficient processes. numberanalytics.commdpi.com Future synthetic strategies for this compound could incorporate these principles in several ways. For instance, the oxidation of the corresponding aldehyde, 2-ethyl-4-methoxybutanal, using a mild and reusable catalyst in an aqueous medium would represent a significant green advancement. researchgate.net The use of biocatalysis, employing enzymes to construct the chiral center with high stereoselectivity, presents another exciting frontier. nih.govresearchgate.net

| Potential Green Synthetic Approach | Description | Key Advantages |

| Catalytic Oxidation of 2-ethyl-4-methoxybutanol | Direct oxidation of the corresponding primary alcohol using a non-toxic, recyclable catalyst (e.g., based on a non-precious metal) and a green oxidant like H2O2 or O2. | Avoids stoichiometric use of heavy metal oxidants; potentially fewer purification steps. researchgate.net |

| Biocatalytic Synthesis | Use of engineered enzymes (e.g., from lyase or oxidoreductase families) to construct the chiral center and carboxylate functionality with high enantiomeric purity. | High selectivity, mild reaction conditions (aqueous media, ambient temperature/pressure), biodegradable catalysts. nih.govresearchgate.net |

| Carboxylation with CO2 | Development of catalytic systems that can directly carboxylate a suitable C6 precursor using carbon dioxide as a renewable C1 feedstock. numberanalytics.comhokudai.ac.jp | Utilizes a greenhouse gas as a raw material, highly atom-economical. |

| Flow Chemistry Synthesis | Assembling the molecule in a continuous flow reactor, allowing for precise control over reaction parameters, improved safety, and easier scalability. diva-portal.org | Enhanced heat and mass transfer, potential for higher yields and purity, reduced reaction times. |

Discovery of Novel Chemical Transformations and Catalytic Systems

The reactivity of this compound is dictated by its three key features: the carboxylic acid group, the stereogenic center at the α-position, and the methoxyethyl side chain. While standard carboxylic acid reactions like esterification and amidation are expected, future research will likely focus on novel transformations that leverage the interplay between these functional groups.

A major area of exploration will be the development of catalytic systems for C-C and C-X (where X is a heteroatom) bond formation. diva-portal.orginovatus.es Metallaphotoredox catalysis, for example, has emerged as a powerful tool for the decarboxylative functionalization of carboxylic acids, allowing the acid to serve as a readily available source of alkyl radicals for forming new bonds. acs.org Applying such methods to this compound could unlock pathways to a diverse range of new molecules. Furthermore, developing catalytic systems for the selective C-H activation of the side chain would enable late-stage functionalization, a highly desirable strategy in medicinal chemistry and materials science. diva-portal.org

Integration of Advanced Analytical and Computational Methodologies for Comprehensive Understanding

A thorough understanding of any chemical compound requires a detailed characterization of its structure, purity, and properties. For a chiral molecule like this compound, this is particularly crucial. Future research will necessitate the integration of advanced analytical techniques to resolve complex mixtures and elucidate subtle structural details.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) will be essential for identifying and quantifying the compound and any potential isomers or impurities. sterlingpharmasolutions.comresearchgate.netapacsci.com Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques, will be vital for confirming the connectivity and stereochemistry of the molecule. nih.gov

Computational chemistry is poised to play a predictive and complementary role. grnjournal.usfiveable.me Quantum mechanical methods like Density Functional Theory (DFT) can be used to predict spectroscopic data (e.g., NMR chemical shifts), calculate reaction energy profiles to elucidate mechanisms, and understand the stability of different conformations. numberanalytics.commdpi.com Such computational studies can guide experimental work, saving time and resources. fiveable.me

| Methodology | Application for this compound | Anticipated Insights |

| Chiral Chromatography (HPLC/GC) | Separation of the (R) and (S) enantiomers. | Determination of enantiomeric purity of synthetic products. |

| LC-HRMS/MS | Accurate mass determination, fragmentation analysis, and impurity profiling. | Unambiguous identification of the compound and characterization of process-related impurities or degradation products. sterlingpharmasolutions.comapacsci.comijpsonline.com |

| Advanced NMR Spectroscopy | 2D NMR (COSY, HSQC, HMBC) and potentially Nuclear Overhauser Effect (NOE) experiments on chiral derivatives. | Definitive structural elucidation and confirmation of stereochemistry. nih.gov |

| Computational Chemistry (DFT) | Calculation of minimum energy conformations, theoretical spectroscopic data (NMR, IR), and reaction pathway modeling. | Prediction of physical properties, aiding in spectral interpretation, and providing mechanistic insights into its formation and reactivity. grnjournal.usmdpi.com |

Investigating its Potential in Specialized Functional Materials Synthesis

The unique combination of a carboxylic acid "head" and a flexible methoxyethyl "tail" makes this compound an intriguing candidate for the synthesis of specialized functional materials. Carboxylic acids are versatile building blocks for polymers, liquid crystals, and self-assembling systems. jocpr.comtechnion.ac.il

Future research could explore its use as a monomer in polymerization reactions to create polyesters or polyamides with unique properties conferred by the methoxyethyl side chain, such as altered solubility, thermal behavior, or chelating ability. The carboxylic acid group can also be used to anchor the molecule to surfaces, creating functionalized interfaces or nanoparticles. Moreover, its derivatives could be investigated as components in stimuli-responsive materials, where changes in the environment (e.g., pH, temperature) could trigger changes in material properties. The conversion of carboxylic acids into other functional groups, such as organic halides, provides a pathway to a wide array of intermediates for materials science. technion.ac.il

Q & A

Basic: What synthetic methodologies are recommended for producing 2-Ethyl-4-methoxybutanoic acid, and how can purity be optimized?

Answer:

A common approach involves esterification or alkylation of butanoic acid precursors. For example, ethyl ester intermediates (e.g., ethyl 4-(3-methoxyphenoxy)butyrate) can be synthesized via nucleophilic substitution or coupling reactions, followed by hydrolysis to yield the final acid . Purity optimization includes chromatography (e.g., silica gel) or recrystallization using polar solvents. Monitor reaction progress via TLC or HPLC to minimize byproducts.

Advanced: How do steric and electronic effects of substituents influence the conformational stability of this compound?

Answer:

The methoxy group at position 4 introduces steric hindrance and electronic effects, which can alter the carboxyl group’s torsion angle. Comparative studies on analogous compounds (e.g., 4-(3-methoxyphenoxy)butanoic acid) show that substituents can twist the carboxyl group out of the molecular plane, affecting reactivity and crystallization . Computational modeling (DFT) is recommended to predict torsional angles and compare with experimental XRD data.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR: Anticipate distinct signals for the ethyl group (δ 1.0–1.5 ppm, triplet) and methoxy protons (δ ~3.3 ppm, singlet). Carboxyl protons may appear as broad peaks in DMSO .

- IR: Look for C=O stretch (~1700 cm⁻¹) and O-H stretch (2500–3000 cm⁻¹) .

- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure.

Advanced: How should researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

Answer:

Contradictions may arise from variations in assay conditions (e.g., pH, solvent). Standardize protocols using controls like USP reference standards . Cross-validate results with orthogonal methods (e.g., in vitro vs. in vivo assays) and apply statistical tools (e.g., ANOVA) to identify confounding variables .

Basic: What safety protocols are essential for handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhaling aerosols .

- Waste Disposal: Segregate acidic waste and consult biohazard disposal services .

Advanced: What computational methods predict the environmental persistence of this compound?

Answer:

Use QSAR models to estimate biodegradation half-lives or EPI Suite™ for persistence scores. Experimental validation via OECD 301B (Ready Biodegradability Test) is critical. Studies on structurally similar acids (e.g., 4-phenylbutanoic acid) suggest moderate persistence due to alkyl chain hydrophobicity .

Basic: How should this compound be stored to prevent degradation?

Answer:

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to minimize oxidation. Avoid exposure to moisture, which can hydrolyze esters or form hydrates .

Advanced: What crystallographic strategies resolve structural inconsistencies in derivatives of this compound?

Answer:

High-resolution XRD with synchrotron radiation improves data accuracy. Compare unit cell parameters with databases (e.g., Cambridge Structural Database). For disordered structures, refine using SHELXL and validate via R-factor analysis .

Basic: What parameters should be monitored during esterification of this compound?

Answer:

- Temperature: Maintain <80°C to avoid side reactions (e.g., decarboxylation).

- Catalyst Loading: Optimize acid (e.g., H₂SO₄) or enzyme catalysts to enhance yield .

- Solvent Choice: Use aprotic solvents (e.g., THF) to stabilize intermediates.

Advanced: How do substituents affect the pKa of this compound?

Answer:

The electron-donating methoxy group decreases acidity (higher pKa) compared to unsubstituted butanoic acid. Ethyl groups introduce steric effects, slightly increasing pKa. Titrate with NaOH (0.1 M) and validate via potentiometry or UV-Vis spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.